molecular formula C21H28O3 B4929413 2-Methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene

2-Methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene

Cat. No.: B4929413
M. Wt: 328.4 g/mol
InChI Key: IYPHHJZYOGAWOZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene is an organic compound with a complex structure It is a derivative of benzene, featuring methoxy, methyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene typically involves multiple steps, starting with the preparation of the benzene derivative. The key steps include:

    Formation of the methoxy group: This can be achieved through the methylation of a hydroxyl group on the benzene ring using methyl iodide and a base such as potassium carbonate.

    Introduction of the methyl group: This is often done via Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the phenoxy group: This step involves the reaction of the benzene derivative with a phenol derivative, facilitated by a base such as sodium hydride.

    Formation of the butoxy linkage: This can be achieved through the reaction of the intermediate with a butyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-Methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methyl-1-(1-methylethyl)benzene: Similar structure but lacks the butoxy linkage.

    2-Methoxy-4-methyl-1-(4-phenoxy)benzene: Similar structure but lacks the propan-2-yl group.

Uniqueness

2-Methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-16(2)18-8-7-9-19(15-18)23-12-5-6-13-24-20-11-10-17(3)14-21(20)22-4/h7-11,14-16H,5-6,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPHHJZYOGAWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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